molecular formula C12H16N2O B6258132 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol CAS No. 902258-96-2

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

Cat. No.: B6258132
CAS No.: 902258-96-2
M. Wt: 204.27 g/mol
InChI Key: JZDKVWMSZWQTBR-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is a chemical compound that belongs to the class of indole derivatives. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the methylamino group and the hydroxyl group on the propan-1-ol chain makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized from aniline through the Fischer indole synthesis.

    Alkylation: The indole is then alkylated using a suitable alkylating agent such as 3-chloropropanol under basic conditions to form 3-(1H-indol-3-yl)propan-1-ol.

    Amination: The hydroxyl group of 3-(1H-indol-3-yl)propan-1-ol is then converted to a leaving group (e.g., tosylate or mesylate) and subsequently reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-(1H-indol-3-yl)-2-(methylamino)propane.

    Substitution: The methylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-(1H-indol-3-yl)-2-(methylamino)propanal.

    Reduction: 3-(1H-indol-3-yl)-2-(methylamino)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving serotonin receptors due to the indole structure.

    Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol involves its interaction with molecular targets such as serotonin receptors. The indole ring mimics the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure but lacking the hydroxyl and methylamino groups.

    Serotonin: A neurotransmitter with an indole structure and a hydroxyl group on the ethylamine side chain.

    Melatonin: An indole derivative with an acetyl group and a methoxy group, involved in regulating sleep-wake cycles.

Uniqueness

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

902258-96-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C12H16N2O/c1-13-10(8-15)6-9-7-14-12-5-3-2-4-11(9)12/h2-5,7,10,13-15H,6,8H2,1H3

InChI Key

JZDKVWMSZWQTBR-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)CO

Purity

95

Origin of Product

United States

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